Prostaglandin E2 (PGE2)
Overview
Description
Prostaglandin E2 (PGE2), also known as dinoprostone, is a naturally occurring prostaglandin with oxytocic properties that is used as a medication . It is used in labor induction, bleeding after delivery, termination of pregnancy, and in newborn babies to keep the ductus arteriosus open . PGE2 is a lipid mediator that modulates the function of myeloid immune cells such as macrophages and dendritic cells (DCs) through the activation of the G protein-coupled receptors EP2 and EP4 .
Synthesis Analysis
PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .Molecular Structure Analysis
At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis
PGE2 signals via the four GPCRs EP1-4, expressed in various combinations at the plasma membrane of cells . PGE2 modulates several key immunological processes including the activation, migration and cytokine production of different immune cells such as dendritic cells (DCs), macrophages and T lymphocytes .Physical And Chemical Properties Analysis
PGE2 is a key player in the inflammatory response, pain perception, and the regulation of body temperature. Its involvement in the immune response has led to its designation as a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) .Scientific Research Applications
1. Cancer Diagnostics and Drug Design
- Field : Oncology
- Application : Given the strong association between cyclooxygenase-2 (COX-2)/PGE2, PGE2 receptors (EPs), and carcinogenesis, target-specific molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms and in the design of anti-cancer drugs .
- Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
- Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .
2. Female Reproduction
- Field : Reproductive Biology
- Application : PGE2 plays an indispensable role in decidualization, ovulation, implantation, and pregnancy .
- Methods : The effects of PGE2 are mediated via four major PGE2 receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs) .
- Results : PGE2 can modulate the balance ratio of Th1/Th2 (T helper cell type 1/T helper cell type 2), regulate chemokine secretions, and inhibit lymphocyte alloreactivity .
3. Ovulation
- Field : Reproductive Biology
- Application : PGE2 plays a relevant role in the ovulatory cascade, including meiotic maturation, cumulus expansion, and follicle rupture .
- Methods : PGE2 induces ovulatory genes, such as Areg, Ereg, Has2, and Tnfaip6, as well as increasing intracellular cAMP levels .
- Results : The precise mechanism of Prostaglandin E2 (EP) receptors in the female reproductive system is still limited .
4. Muscle Regeneration
- Field : Musculoskeletal Biology
- Application : PGE2 is essential for efficacious skeletal muscle stem-cell function . It is synthesized and secreted into the stem-cell niche in response to injury, leading to robust muscle stem cell (MuSC) proliferation, key to myofiber repair .
- Methods : The role of PGE2 in muscle regeneration is studied by observing its synthesis and secretion into the stem-cell niche in response to injury .
- Results : PGE2 has been found to lead to robust MuSC proliferation, which is key to myofiber repair .
5. Inflammation and Fever
- Field : Immunology
- Application : PGE2 is a modulator of physiological responses including inflammation and fever .
- Methods : PGE2 is synthesized from arachidonic acid via the cyclooxygenase pathway .
- Results : The specific role and mechanism of PGE2 in inflammation and fever are still under investigation .
6. Molecular Imaging
- Field : Radiology
- Application : Molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms .
- Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
- Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .
7. Pain and Inflammation
- Field : Pain Medicine
- Application : PGE2 is involved in the perception of pain and the process of inflammation .
- Methods : PGE2 is synthesized from arachidonic acid via the cyclooxygenase pathway .
- Results : The specific role and mechanism of PGE2 in pain and inflammation are still under investigation .
8. Molecular Imaging
- Field : Radiology
- Application : Molecules directed towards the components of the COX2/PGE2/EP axis are promising imaging probes in the diagnostics of PGE2-positive neoplasms .
- Methods : Radiolabelled β-cyclodextrins (CDs) complex with PGE2 and could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
- Results : Preclinical small animal model systems applying positron emission tomography (PET) have been used for the assessment of PGE2-affine labelled CD derivatives .
Safety And Hazards
Common side effects of PGE2 include nausea, vomiting, diarrhea, fever, and excessive uterine contraction . In babies, there may be decreased breathing and low blood pressure . Caution should be taken in people with asthma or glaucoma and it is not recommended in those who have had a prior C-section .
Future Directions
Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . Prostacyclin and related drugs have been used in the clinical treatment of PAH .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Record name | prostaglandin E2 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dinoprostone | |
CAS RN |
363-24-6, 22230-04-2 | |
Record name | Prostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinoprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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